molecular formula C13H18ClNO2 B2980885 Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate CAS No. 1476047-11-6

Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate

Cat. No.: B2980885
CAS No.: 1476047-11-6
M. Wt: 255.74
InChI Key: TWPCRAPOJKEXTF-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate is a chiral ester featuring a tert-butyl ester group, an amino substituent, and a 4-chlorophenyl moiety.

Properties

IUPAC Name

tert-butyl 2-amino-2-(4-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-12(2,3)17-11(16)13(4,15)9-5-7-10(14)8-6-9/h5-8H,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPCRAPOJKEXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(4-chlorophenyl)propanoate typically involves the esterification of 2-amino-2-(4-chlorophenyl)propanoic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions and can lead to more sustainable and scalable production methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(4-chlorophenyl)propanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can affect enzyme activity and protein function, leading to various biological effects.

Comparison with Similar Compounds

Structural Analog: tert-butyl (2R,3R)-2-((4-(tert-butyl)phenyl)amino)-3-(4-chlorophenyl)-3-hydroxy-3-(pyridin-2-yl)propanoate (C42)

  • Substituents: Contains additional pyridin-2-yl and hydroxyl groups, along with a 4-(tert-butyl)phenylamino moiety.
  • Synthesis & Characterization : Synthesized via visible-light-driven asymmetric aldol reaction between glycinates and ketones. Validated by HPLC, NMR, and mass spectrometry .
  • Applications: Used in asymmetric catalysis for synthesizing β-diaryl-β-hydroxy-α-amino acetate derivatives. The hydroxyl and pyridinyl groups enhance stereochemical control, unlike the target compound, which lacks these functional groups .

Structural Analog: tert-Butyl 2-methyl-2-(4-methylbenzoyl)-propanoate

  • Substituents: Features a methyl group and a 4-methylbenzoyl group instead of amino and 4-chlorophenyl.
  • Structural Data : Single-crystal X-ray study (R factor = 0.049) reveals a planar benzoyl group and a mean C–C bond length of 0.004 Å. The tert-butyl ester adopts a staggered conformation, influencing crystallinity .
  • Key Differences: The absence of an amino group and the presence of a benzoyl moiety may reduce nucleophilicity compared to the target compound.

Structural Analog: Tert-butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate

  • Substituents: Includes a branched 4-phenylbutan-2-ylamino group and a methyl substituent.
  • Properties : Molecular weight = 291.43 g/mol; purity = 95%. The bulky substituent may reduce solubility in polar solvents compared to the target compound .
  • Applications : Likely used as a pharmaceutical intermediate, though its specific utility is less defined than C42 .

Structural Analog: Tert-butyl 2-((4-aminophenyl)thio)propanoate

  • Substituents: Contains a thioether linkage to a 4-aminophenyl group.
  • Properties: Molecular weight = 253.36 g/mol.
  • Reactivity: The thioether may participate in nucleophilic substitutions, diverging from the amino group’s role in hydrogen bonding or coordination chemistry .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Purity Key Characterization Methods
Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate Not provided Amino, 4-chlorophenyl Unknown Likely NMR/X-ray
C42 Higher (exact not given) Pyridinyl, hydroxyl, 4-(tert-butyl)phenyl High HPLC, NMR, MS
tert-Butyl 2-methyl-2-(4-methylbenzoyl)-propanoate Not provided Methyl, 4-methylbenzoyl N/A X-ray crystallography
Tert-butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate 291.43 Methyl, 4-phenylbutan-2-ylamino 95% Not specified
Tert-butyl 2-((4-aminophenyl)thio)propanoate 253.36 Thioether, 4-aminophenyl Unknown Not specified

Table 2: Functional Group Impact on Reactivity

Compound Key Functional Groups Reactivity Profile
This compound Amino, 4-chlorophenyl Hydrogen bonding, chiral catalysis
C42 Hydroxyl, pyridinyl Asymmetric aldol reactions
Tert-butyl 2-((4-aminophenyl)thio)propanoate Thioether Nucleophilic substitutions, oxidation-prone

Biological Activity

Tert-butyl 2-amino-2-(4-chlorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, an amino group, and a chlorophenyl moiety. This unique structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Property Description
Molecular Formula C12H16ClN O2
Molecular Weight 239.71 g/mol
Chemical Structure Chemical Structure
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate enzyme activities and influence signaling pathways within cells, leading to various biological effects, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as a modulator for certain receptors, influencing physiological responses.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, related compounds were shown to have IC50 values indicating effective inhibition of cell growth:

Compound Cell Line IC50 (µM)
This compoundHCT-11611.0
DoxorubicinHCT-1162.29

These findings suggest that this compound may possess anticancer properties comparable to established chemotherapeutic agents.

Enzyme Interaction Studies

In vitro studies have shown that this compound interacts with various enzymes. For example, it has been investigated for its potential as a bromodomain inhibitor, which plays a crucial role in gene regulation and has implications in cancer therapy. The compound’s structural components allow it to effectively bind to these targets, potentially leading to therapeutic applications.

Case Studies

  • Study on Anticancer Activity: A study involving the synthesis of several analogs demonstrated that specific modifications to the this compound structure resulted in enhanced antiproliferative effects against HeLa cells. The modifications included varying the substituents on the aromatic ring, which significantly impacted the biological activity observed.
  • Enzyme Interaction Analysis: Another research effort focused on the compound's interaction with dopamine and norepinephrine transporters. The results indicated that derivatives of this compound could serve as noncompetitive antagonists at certain receptor sites, offering insights into their potential use in treating neurological disorders.

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